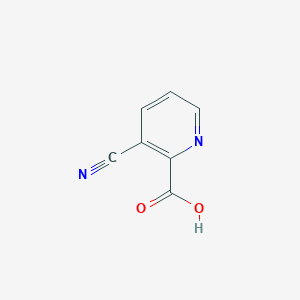

Ácido 3-cianopiridina-2-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Cyanopyridine-2-carboxylic acid is a compound that is structurally related to various pyridine derivatives which are often used in the synthesis of more complex chemical entities. While the provided papers do not directly discuss 3-cyanopyridine-2-carboxylic acid, they do provide insights into the chemistry of related pyridine carboxylic acids and their derivatives, which can be extrapolated to understand the properties and reactivity of 3-cyanopyridine-2-carboxylic acid.

Synthesis Analysis

The synthesis of pyridine carboxylic acid derivatives can be achieved through various methods. For instance, the synthesis of 5-cyano-2-pyridinecarboxylic acid is reported to be accomplished by regioselective carbamoylation of 3-cyanopyridine in a Minisci reaction followed by amide hydrolysis . This suggests that similar strategies could potentially be applied to synthesize 3-cyanopyridine-2-carboxylic acid by modifying the position of the functional groups.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized by spectroscopic methods such as FTIR, NMR, and mass spectrometry . These techniques can provide detailed information about the functional groups present and the overall molecular geometry. For example, the structure of metal complexes with 3-hydroxypyridine-2-carboxylic acid was elucidated using X-ray crystallography . Such analytical methods are crucial for confirming the structure of synthesized 3-cyanopyridine-2-carboxylic acid.

Chemical Reactions Analysis

Pyridine carboxylic acids can undergo various chemical reactions. The papers describe reactions such as the formation of cocrystals with bipyridines , photochemical isomerization , and the synthesis of imidazo[1,2-a]pyridine derivatives through multi-component condensation reactions . These studies highlight the reactivity of the carboxylic acid group and the pyridine ring, which are also present in 3-cyanopyridine-2-carboxylic acid, indicating that it may participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine carboxylic acids are influenced by their molecular structure. For instance, the presence of carboxylic acid and pyridine moieties can lead to the formation of hydrogen bonds, as seen in the cocrystallization with bipyridines . The stability of these compounds in various conditions, such as light exposure and different pH levels, has also been investigated . These properties are important for understanding the behavior of 3-cyanopyridine-2-carboxylic acid in different environments and could inform its storage and handling requirements.

Aplicaciones Científicas De Investigación

Síntesis Orgánica

El ácido 3-cianopiridina-2-carboxílico se utiliza en la síntesis orgánica para la producción de diversos compuestos. Su grupo ácido carboxílico permite reacciones que pueden conducir a la formación de ésteres, amidas y otros derivados utilizados en medicamentos, cosméticos y aditivos alimentarios .

Biotransformación a Ácido Nicotínico

Este compuesto sirve como sustrato para los procesos de biotransformación. Usando nitrilasa de célula completa de G. terrae mutante MN12, la 3-cianopiridina se puede convertir en ácido nicotínico, un producto valioso en productos farmacéuticos .

Actividad Antiproliferativa

Los investigadores han explorado las propiedades antiproliferativas de las nuevas 3-cianopiridinas. Estos compuestos han mostrado potencial para inhibir el crecimiento de varias líneas celulares cancerosas, lo que los hace significativos en la investigación del cáncer .

Biosíntesis de Ácido Nicotínico

En la biosíntesis microbiana, el ácido 3-cianopiridina-2-carboxílico es un precursor de la producción de ácido nicotínico. Ciertas cepas de bacterias pueden convertirlo a través de reacciones enzimáticas que involucran nitrilasa e hidratasa de nitrilo .

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

3-Cyanopyridine-2-carboxylic acid, a derivative of cyanopyridines, has been reported to possess various pharmacological activities Cyanopyridines have been found to exhibit antitumor activity against liver carcinoma cell line (hepg2) , suggesting that they may target cancer cells.

Result of Action

The pyridine derivatives, including 3-Cyanopyridine-2-carboxylic acid, have shown promising antitumor activity against liver carcinoma cell line (HEPG2), compared to the reference drug, doxorubicin . This suggests that the compound may induce cell death in cancer cells, thereby inhibiting tumor growth.

Propiedades

IUPAC Name |

3-cyanopyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2/c8-4-5-2-1-3-9-6(5)7(10)11/h1-3H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQNUUHOZRDQQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50508783 |

Source

|

| Record name | 3-Cyanopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53940-10-6 |

Source

|

| Record name | 3-Cyanopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,11-Dihydrodibenzo[b,e][1,4]oxazepine](/img/structure/B1337923.png)

![(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B1337934.png)

![6-bromobenzo[d]oxazole-2(3H)-thione](/img/structure/B1337943.png)